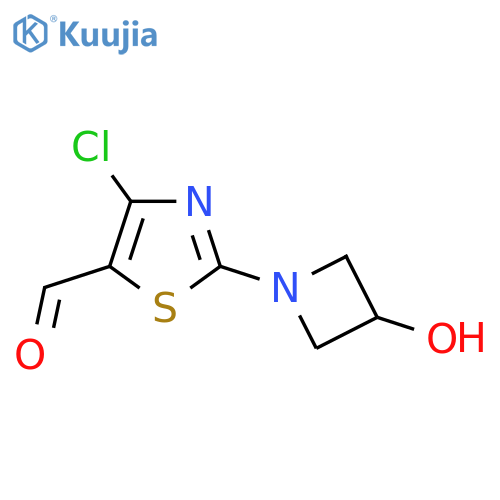Cas no 1859684-44-8 (4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

1859684-44-8 structure
商品名:4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1859684-44-8
- 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
- EN300-725749
-
- インチ: 1S/C7H7ClN2O2S/c8-6-5(3-11)13-7(9-6)10-1-4(12)2-10/h3-4,12H,1-2H2
- InChIKey: GPZCJQJWCIPPEG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=O)SC(=N1)N1CC(C1)O
計算された属性
- せいみつぶんしりょう: 217.9916763g/mol
- どういたいしつりょう: 217.9916763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 81.7Ų
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725749-1.0g |
4-chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde |
1859684-44-8 | 1g |
$0.0 | 2023-06-06 |
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1859684-44-8 (4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量